4-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
4-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with a chloro group, a methoxyphenyl group, and a thiophen-2-ylmethyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzoic acid with an amine derivative under dehydrating conditions.
Introduction of the Methoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced to the benzamide core.
Attachment of the Thiophen-2-ylmethyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophen-2-ylmethyl group to the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a dechlorinated derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases, subject to further research.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE: Lacks the thiophen-2-ylmethyl group.
N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the chloro group.
4-CHLORO-N-(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the methoxyphenyl group.
Uniqueness
The presence of all three substituents (chloro, methoxyphenyl, and thiophen-2-ylmethyl) in 4-CHLORO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer unique chemical and biological properties, making it distinct from its analogs.
Properties
Molecular Formula |
C19H16ClNO2S |
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Molecular Weight |
357.9 g/mol |
IUPAC Name |
4-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16ClNO2S/c1-23-17-10-8-16(9-11-17)21(13-18-3-2-12-24-18)19(22)14-4-6-15(20)7-5-14/h2-12H,13H2,1H3 |
InChI Key |
QNFSNSTVTVZMQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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